2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXLGSYYBMTXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one, also known as (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one, is a synthetic compound that has garnered attention in various fields of biological research. This article presents an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- CAS Number : 1342270-02-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.
- Enzyme Modulation : It can inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular responses.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies on similar pyrrolidine derivatives have shown the ability to induce apoptosis in cancer cell lines such as HL-60 (human leukemia cells) through various pathways including:
- G2/M phase cell cycle arrest
- Activation of caspase cascades leading to apoptosis
- Increased reactive oxygen species (ROS) production, contributing to oxidative stress-induced cell death .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially protect neurons from damage caused by oxidative stress or excitotoxicity, although detailed studies are required to confirm these effects.
Study on Anticancer Activity
In a study investigating the effects of pyrrolidine derivatives on leukemia cells, it was found that treatment with a structurally similar compound resulted in significant inhibition of cell viability and induction of apoptosis. The IC50 value was determined to be approximately 103 nM for HL-60 cells after 48 hours of treatment . This underscores the potential of similar compounds, including this compound, in cancer therapeutics.
Research Applications
Given its unique structure and biological activities, this compound can serve as:
- A building block for synthesizing more complex pharmaceutical agents.
- A probe in biochemical studies aimed at understanding receptor-ligand interactions.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s defining feature is the 3-(methoxymethyl)pyrrolidine moiety. Below is a comparison with structurally related analogs:
*Calculated based on molecular formula.
Key Observations :
Dimethylamino substituents (e.g., ) may increase basicity, affecting pharmacokinetic properties like membrane permeability. Benzyl-methyl-amino groups () add steric bulk and lipophilicity, which could influence receptor binding or metabolic stability.
Stereochemical Diversity: Many analogs (e.g., ) are synthesized in enantiomerically pure forms (denoted by (S)- or (R)- configurations), suggesting their utility in asymmetric synthesis or chiral drug development.
Preparation Methods
Key Preparation Route
2.1 Reaction of 3-Chloropropanone with 3-(Methoxymethyl)pyrrolidine
-
- 3-Chloropropanone (electrophile)
- 3-(Methoxymethyl)pyrrolidine (nucleophile)
-
- Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution
- Solvent: Typically polar aprotic or alcoholic solvents to dissolve reactants
- Temperature: Mild heating to promote reaction progress
-
- The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine in 3-chloropropanone.
- This leads to displacement of the chloride ion and formation of the 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one product.
-
- Continuous flow reactors are sometimes employed to enhance yield and purity.
- Automated control of temperature and pressure optimizes reaction efficiency.
| Parameter | Typical Value/Condition |
|---|---|
| Base | Sodium hydroxide or potassium carbonate |
| Solvent | Polar aprotic or alcohol solvents |
| Temperature | Mild heating (e.g., 40-80 °C) |
| Reaction time | Several hours depending on scale |
| Reactor type | Batch or continuous flow |
Alternative Synthetic Considerations
While the direct nucleophilic substitution is the most straightforward method, alternative routes may involve:
Stepwise Construction of the Pyrrolidine Ring:
- Starting from 2-methylpyrrolidine or its enantiomers, which can be prepared via catalytic hydrogenation of 2-methylpyrroline.
- Use of platinum catalysts (e.g., 5% Pt-C) in ethanol/methanol solvent mixtures at ambient temperature for hydrogenation.
- Subsequent functionalization with methoxymethyl groups via alkylation.
-
- The direct substitution method is simpler but requires handling of chlorinated intermediates.
- Stepwise synthesis from pyrroline derivatives allows for stereochemical control but involves multiple steps and purification stages.
Comparative Table of Preparation Routes
| Preparation Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct nucleophilic substitution | 3-chloropropanone + 3-(methoxymethyl)pyrrolidine + base | Simple, fewer steps, scalable | Requires chlorinated intermediates |
| Hydrogenation of 2-methylpyrroline route | Catalytic hydrogenation + alkylation | Stereochemical control possible | Multi-step, requires catalyst |
| Stepwise pyrrolidine ring synthesis | Multiple intermediates + functionalization | High purity, tailored substitutions | Time-consuming, costly reagents |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one?
- Synthesis : Use reductive amination or nucleophilic substitution to introduce the pyrrolidinyl moiety. The methoxymethyl group can be incorporated via alkylation of the pyrrolidine ring. Ensure anhydrous conditions to avoid side reactions .
- Characterization :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement, leveraging high-resolution data to resolve the stereochemistry of the pyrrolidine ring and methoxymethyl substituent .
- NMR : Assign peaks using - and -NMR, focusing on the methoxymethyl protons (δ 3.2–3.4 ppm) and the pyrrolidine ring’s chiral center splitting patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Solution stability : Use HPLC to monitor degradation products in solvents (e.g., DMSO, water) at pH 7.4 and 37°C for 24–72 hours. Store the compound at 2–8°C in anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
